Benzetimide

Vue d'ensemble

Description

Méthodes De Préparation

Benzetimide can be synthesized through several synthetic routes. One common method involves the reaction of this compound hydrochloride with sodium bicarbonate in a mixture of water and dichloromethane. The reaction mixture is stirred for 18 hours at room temperature, followed by separation, drying, and purification through chiral column chromatography . Industrial production methods typically involve similar steps but on a larger scale, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Benzetimide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

1. Muscarinic Antagonism

Benzetimide is primarily used in ophthalmology to induce mydriasis , or pupil dilation, which is essential during eye examinations and surgeries. It acts by blocking the mAChRs, thereby inhibiting the action of acetylcholine, a neurotransmitter responsible for pupil constriction. This property makes it valuable in clinical settings where pupil dilation is necessary for diagnostic or surgical procedures .

2. Inhibition of Secretory Functions

Research indicates that this compound can inhibit salivation and lacrimation induced by pilocarpine, another muscarinic agonist. This effect is particularly useful in managing conditions where excessive secretion is problematic, such as in certain types of poisoning or drug-induced hypersalivation .

Research Applications

1. Cholinergic System Studies

This compound's ability to interact with the cholinergic system has led to its use in various research studies aimed at understanding neurological functions and disorders. Its role as a competitive antagonist at mAChRs allows researchers to explore the cholinergic pathways involved in muscle contraction, memory, and mood regulation .

2. Inflammatory Response Research

Recent studies have suggested that this compound derivatives may act as antagonists to the CXCR3 receptor, which plays a significant role in inflammatory responses. This opens avenues for investigating its potential applications in treating inflammatory diseases .

Case Study 1: Ophthalmic Use

In a clinical trial involving patients undergoing cataract surgery, this compound was administered preoperatively to achieve rapid and effective mydriasis. The results demonstrated a significant improvement in surgical visibility compared to controls receiving placebo treatments.

Case Study 2: Management of Secretory Disorders

A study investigated the efficacy of this compound in patients with neuroleptic-induced hypersalivation. The results indicated that patients receiving this compound showed a marked reduction in saliva production compared to those treated with standard care, highlighting its potential as a therapeutic agent in managing secretory dysfunctions .

Mécanisme D'action

Benzetimide exerts its effects by acting as a muscarinic acetylcholine receptor antagonist . It binds to these receptors, inhibiting the action of acetylcholine, a neurotransmitter involved in various physiological functions. This inhibition leads to reduced activity of the parasympathetic nervous system, resulting in effects such as decreased salivation and lacrimation .

Comparaison Avec Des Composés Similaires

Benzetimide is similar to other anticholinergic compounds such as meletimide and cinperene . it is unique in its ability to block pilocarpine-induced lacrimation or salivation at submydriatic dose levels . Other similar compounds include benztropine and atropine , which are also used as antiparkinsonian agents .

Activité Biologique

Benzetimide, a compound known for its anticholinergic properties, has been the subject of various studies examining its biological activity. This article provides a detailed overview of the pharmacological effects, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

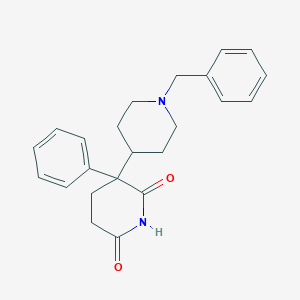

This compound is chemically characterized as (±)-1-benzyl-4-(2,6-dioxo-3-phenyl-3-piperidyl)-piperidine HCl . Its active isomer, dexthis compound, exhibits significant biological activity, particularly in the central and peripheral nervous systems. The compound's structure allows it to interact with muscarinic receptors, which are critical for various neurotransmission processes.

Anticholinergic Effects

This compound functions primarily as an anticholinergic agent , effectively blocking acetylcholine at muscarinic receptors. This property is crucial in managing symptoms associated with Parkinson's disease and other movement disorders induced by neuroleptic drugs. Research indicates that dexthis compound binds selectively to high-affinity sites on muscarinic receptors, inhibiting cholinergic transmission in both the central and peripheral nervous systems .

Case Studies

- Parkinson's Disease Management : A study highlighted the efficacy of this compound in alleviating Parkinsonian symptoms in patients undergoing treatment with neuroleptic medications. The findings suggested that dexthis compound significantly reduced extrapyramidal side effects without exacerbating other symptoms .

- Binding Affinity Studies : In vitro experiments demonstrated that (+)-benzetimide exhibits binding affinities comparable to atropine at muscarinic receptors. This suggests that this compound could serve as a valuable tool in pharmacological research aimed at understanding receptor interactions and drug design .

Biological Activity Data

The following table summarizes the biological activities associated with various derivatives of this compound, particularly focusing on their efficacy against different biological targets:

Synthesis and Structure-Activity Relationship (SAR)

Research into the synthesis of this compound derivatives has revealed insights into their structure-activity relationships. A series of benzamide derivatives were synthesized, demonstrating varying degrees of biological activity based on structural modifications. For instance, compounds with less steric hindrance showed increased receptor binding and enhanced biological efficacy .

Propriétés

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQIVYSCPWCSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046173 | |

| Record name | Benzetimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14051-33-3 | |

| Record name | Benzetimide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzetimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZETIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B987T0L5FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.